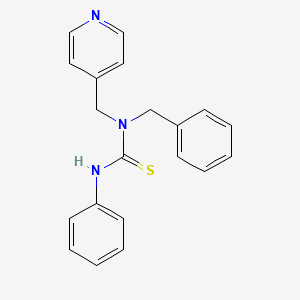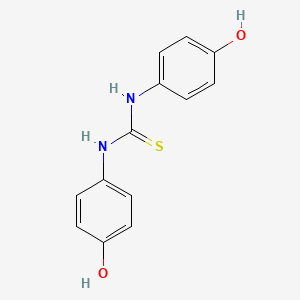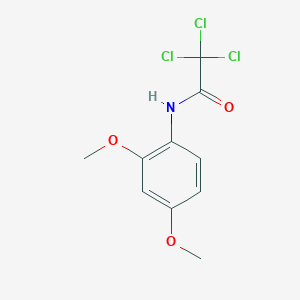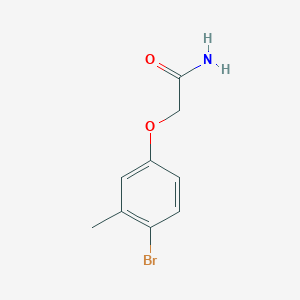
4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as NAPT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have shown that 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol inhibits the activity of various enzymes, such as acetylcholinesterase and topoisomerase II. 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol also induces apoptosis and inhibits cell proliferation in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has various biochemical and physiological effects. In cancer cells, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol inhibits the activity of acetylcholinesterase. In plants, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol increases growth and improves resistance to stresses.
实验室实验的优点和局限性
One of the advantages of using 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its high yield and purity. 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can be synthesized using different methods, and the yield and purity can be optimized. Another advantage is its potential applications in various fields, such as medicine and agriculture. However, one of the limitations of using 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its limited solubility in water. This can make it difficult to dissolve 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in aqueous solutions.
未来方向
There are various future directions for the study of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. In the field of medicine, further studies are needed to determine the efficacy of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in the treatment of cancer and Alzheimer's disease. In the field of agriculture, further studies are needed to determine the optimal concentration and application method of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol for improving plant growth and stress resistance. In addition, further studies are needed to determine the mechanism of action of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol and its potential side effects.
Conclusion:
In conclusion, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can be synthesized using different methods, and it has been extensively studied for its biochemical and physiological effects. Further studies are needed to determine the efficacy of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in the treatment of cancer and Alzheimer's disease, as well as its optimal concentration and application method for improving plant growth and stress resistance.
合成方法
Various methods have been developed for the synthesis of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. One of the most commonly used methods is the reaction between 4-pyridinecarboxaldehyde and 1-naphthylamine in the presence of sodium hydride and carbon disulfide. This method yields 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with a high yield and purity. Another method involves the reaction between 4-pyridinecarboxaldehyde and 1-naphthylamine in the presence of thiourea and acetic acid. This method also yields 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with a high yield and purity.
科学研究应用
4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In the field of medicine, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been studied for its anticancer properties. Studies have shown that 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
In addition to its potential medical applications, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential use in the field of agriculture. Studies have shown that 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can increase the growth of plants and improve their resistance to various stresses, such as drought and salt stress.
属性
IUPAC Name |
4-naphthalen-1-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c22-17-20-19-16(13-8-10-18-11-9-13)21(17)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXBCIRWCFDBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2,4-Triazole-3-thiol, 4-(1-naphthalenyl)-5-(4-pyridinyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)

![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)

![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)




![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)